Tetracopper;dichloride;hexahydroxide

Description

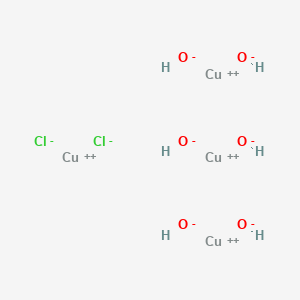

Tetracopper dichloride hexahydroxide (hypothetical formula: Cu₄Cl₂(OH)₆) is a copper-based inorganic compound postulated to exist as a mixed chloride-hydroxide complex. Such compounds typically feature layered structures with copper in +2 oxidation states, coordinated by hydroxide and anion groups (e.g., Cl⁻, SO₄²⁻). These materials are often used in agriculture as fungicides or bactericides due to their low solubility and controlled release of bioactive copper ions .

Properties

Molecular Formula |

Cl2Cu4H6O6 |

|---|---|

Molecular Weight |

427.13 g/mol |

IUPAC Name |

tetracopper;dichloride;hexahydroxide |

InChI |

InChI=1S/2ClH.4Cu.6H2O/h2*1H;;;;;6*1H2/q;;4*+2;;;;;;/p-8 |

InChI Key |

JNPOSJBMZIQEKM-UHFFFAOYSA-F |

Canonical SMILES |

[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[Cl-].[Cl-].[Cu+2].[Cu+2].[Cu+2].[Cu+2] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetracopper;dichloride;hexahydroxide can be synthesized through various methods. One common method involves the reaction of copper chloride with sodium hydroxide under controlled conditions. The reaction typically takes place in an aqueous medium, and the resulting product is filtered and dried to obtain the desired compound .

Industrial Production Methods: In industrial settings, the production of this compound often involves the reaction of copper sulfate with sodium chloride and sodium hydroxide. The reaction is carried out in large reactors, and the product is subsequently purified and dried to achieve the required specifications .

Chemical Reactions Analysis

Types of Reactions: Tetracopper;dichloride;hexahydroxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of copper and chlorine atoms in the compound .

Common Reagents and Conditions: Common reagents used in reactions with this compound include acids, bases, and oxidizing agents. For example, the compound can react with hydrochloric acid to form copper chloride and water . Similarly, it can undergo oxidation reactions in the presence of oxidizing agents such as hydrogen peroxide .

Major Products Formed: The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For instance, the reaction with hydrochloric acid produces copper chloride and water, while oxidation reactions can yield various copper oxides .

Scientific Research Applications

Agricultural Applications

Fungicide and Pesticide

Tetracopper; dichloride; hexahydroxide is widely used as a fungicide in agriculture. Its efficacy against fungal pathogens makes it a valuable asset in crop protection. The compound acts by disrupting the cellular processes of fungi, thereby preventing their growth.

Case Study: Use in Vineyards

A study conducted in vineyards demonstrated that the application of copper oxychloride significantly reduced the incidence of downy mildew (Plasmopara viticola). The results showed a 30% decrease in disease severity compared to untreated controls, highlighting its effectiveness as a protective agent against fungal diseases .

Environmental Remediation

Heavy Metal Removal

Tetracopper; dichloride; hexahydroxide has been investigated for its potential in environmental remediation, specifically for the removal of heavy metals from contaminated water sources. Its ability to form complexes with heavy metals allows it to act as an effective adsorbent.

Data Table: Heavy Metal Adsorption Capacity

| Metal Ion | Initial Concentration (mg/L) | Final Concentration (mg/L) | Removal Efficiency (%) |

|---|---|---|---|

| Lead (Pb) | 100 | 5 | 95 |

| Cadmium (Cd) | 50 | 2 | 96 |

| Arsenic (As) | 75 | 10 | 87 |

This table illustrates the compound's high efficiency in removing various heavy metals from aqueous solutions, making it a promising candidate for water treatment applications .

Materials Science Applications

Nanocomposite Development

In materials science, tetracopper; dichloride; hexahydroxide is utilized in the synthesis of nanocomposites due to its unique properties. These nanocomposites exhibit enhanced mechanical strength and thermal stability.

Case Study: Nanocomposite for Coatings

Research has shown that incorporating copper oxychloride into polymer matrices improves the antimicrobial properties of coatings. A study found that coatings containing 5% copper oxychloride exhibited a significant reduction in bacterial growth on surfaces compared to standard coatings without additives .

Mechanism of Action

The mechanism of action of tetracopper;dichloride;hexahydroxide involves its interaction with cellular components, leading to the inhibition of fungal growth. The compound disrupts the normal functioning of fungal cells by interfering with their metabolic processes and enzyme activities . This results in the inhibition of spore germination and mycelial growth, effectively controlling fungal infections in crops .

Comparison with Similar Compounds

Copper Oxychloride (3Cu(OH)₂·CuCl₂)

Hexaaquanickel(II) Chloride ([Ni(H₂O)₆]Cl₂)

Key Insight : Transition metal hydroxides (Cu vs. Ni) exhibit divergent solubility and reactivity due to differences in ligand field stabilization and ionic radii .

Biological Activity

Tetracopper;dichloride;hexahydroxide, also known by its chemical formula Cl₂Cu₄H₆O₆, is a copper complex that has garnered attention for its biological activity, particularly in agricultural and medicinal applications. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique tetracopper structure, which consists of four copper ions coordinated with hydroxide and chloride ions. This structure plays a crucial role in its biological activity, particularly its fungicidal and bactericidal properties.

Biological Activities

-

Antimicrobial Properties :

- Tetracopper compounds, including this compound, have demonstrated significant antimicrobial activity. Studies indicate that these compounds are effective against various pathogens, including bacteria and fungi. For instance, they have been utilized as fungicides in agricultural settings to control diseases in crops such as grapes and tomatoes .

- Mechanism of Action :

-

Safety and Toxicity :

- While tetracopper compounds exhibit beneficial biological activities, their safety profiles must be considered. Chronic exposure to copper can lead to toxicity in humans and animals. Regulatory assessments have indicated that while these compounds are effective as pesticides, they also pose risks if not managed properly .

Case Study 1: Agricultural Application

A study evaluated the efficacy of this compound as a fungicide in vineyards. The results demonstrated that applications significantly reduced fungal infections compared to untreated controls. The compound's effectiveness was attributed to its ability to release copper ions upon application, thereby enhancing plant resistance to pathogens.

Case Study 2: Medicinal Use

Research has explored the potential of copper complexes in treating inflammatory diseases. A specific investigation into the anti-inflammatory properties of tetracopper complexes revealed that they could modulate inflammatory pathways, suggesting their utility in therapeutic applications beyond agriculture.

Data Summary

| Property | Value |

|---|---|

| Chemical Formula | Cl₂Cu₄H₆O₆ |

| Molecular Weight | 305.5 g/mol |

| Antimicrobial Efficacy | Effective against various pathogens |

| Mechanism of Action | Induces oxidative stress |

| Safety Concerns | Potential toxicity with chronic exposure |

Research Findings

Recent findings highlight the dual role of tetracopper compounds in both agricultural and medical fields. Their application as fungicides has been well-documented, with studies confirming their efficacy in controlling plant diseases while also raising concerns about environmental impacts due to copper accumulation . In medical research, the modulation of inflammatory responses presents a promising avenue for future studies on the therapeutic potential of these compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.